molecular formula C19H23FN4O B7633926 N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide

N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide

Cat. No. B7633926
M. Wt: 342.4 g/mol
InChI Key: ZEMHSSLLOUBLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide, also known as JNJ-54452840, is a novel drug compound that has garnered attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide is a selective inhibitor of ATR kinase, which is involved in the DNA damage response pathway. ATR kinase is activated in response to DNA damage, and it phosphorylates downstream targets that are involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting ATR kinase, N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide disrupts the DNA damage response pathway, leading to increased sensitivity of cancer cells to radiation and chemotherapy.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide has been shown to inhibit the growth of cancer cells, both in vitro and in vivo. It has also been shown to enhance the cytotoxic effects of radiation and chemotherapy. Additionally, N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide for lab experiments is its selectivity for ATR kinase. This selectivity allows for specific targeting of the DNA damage response pathway, which is important for studying the effects of radiation and chemotherapy on cancer cells. However, one limitation of N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide is its potential toxicity. In preclinical studies, N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide has been shown to have some toxic effects on normal cells, which may limit its clinical applications.

Future Directions

There are several potential future directions for research on N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide. One area of interest is in its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapy. Additionally, further studies are needed to better understand the potential toxic effects of N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide and to develop strategies to mitigate these effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide in humans.

Synthesis Methods

N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide is a small molecule drug compound that can be synthesized through a multi-step process. The first step involves the preparation of 8-fluoroquinoline, which is then reacted with piperazine to form 4-(8-fluoroquinolin-4-yl)piperazine. The resulting compound is then reacted with cyclopropylamine to form N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide.

Scientific Research Applications

N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide has been studied extensively in preclinical and clinical trials for its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer, specifically in targeting the DNA damage response pathway. N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide has been shown to inhibit the activity of the ataxia-telangiectasia and Rad3-related (ATR) kinase, which is involved in the DNA damage response pathway. This inhibition leads to increased sensitivity of cancer cells to radiation and chemotherapy.

properties

IUPAC Name

N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-13(19(25)22-14-5-6-14)23-9-11-24(12-10-23)17-7-8-21-18-15(17)3-2-4-16(18)20/h2-4,7-8,13-14H,5-6,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMHSSLLOUBLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)N2CCN(CC2)C3=C4C=CC=C(C4=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.